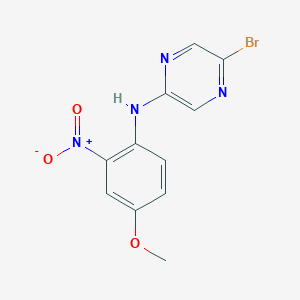

5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine

Descripción

5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine is a pyrazine derivative featuring a bromine atom at the 5-position of the pyrazine ring and a 4-methoxy-2-nitrophenyl substituent attached via an amine linkage.

Propiedades

Número CAS |

950845-94-0 |

|---|---|

Fórmula molecular |

C11H9BrN4O3 |

Peso molecular |

325.12 g/mol |

Nombre IUPAC |

5-bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine |

InChI |

InChI=1S/C11H9BrN4O3/c1-19-7-2-3-8(9(4-7)16(17)18)15-11-6-13-10(12)5-14-11/h2-6H,1H3,(H,14,15) |

Clave InChI |

FLHMOSAAOLXLHT-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC(=C(C=C1)NC2=CN=C(C=N2)Br)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

The synthesis of 5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine typically involves a multi-step processThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .

Análisis De Reacciones Químicas

5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles.

Aplicaciones Científicas De Investigación

5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine is utilized in various scientific research fields:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxy group also contribute to its reactivity and interaction with biological molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 5-Bromo-N-(4-methoxy-2-nitrophenyl)pyrazin-2-amine with structurally related pyrazine and aryl-substituted analogs, focusing on synthesis, electronic properties, and functional behavior.

Structural Analogues with Aryl-Thiophene Linkages

Compounds : 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides (e.g., 4a–4n in )

- Key Differences: Linkage: These analogs feature a thiophene-carboxamide bridge between the pyrazine and aryl groups, unlike the direct amine linkage in the target compound. Substituents: Aryl groups vary (e.g., chloro, trifluoromethyl), but none include the nitro-methoxy combination seen in the target .

- Synthesis : Synthesized via Suzuki coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide (3) with aryl boronic acids, yielding 37–72% . The target compound may require alternative methods like direct condensation.

- Electronic Properties :

- HOMO-LUMO Gaps : Ranged from 4.10–5.20 eV for 4a–4n, influenced by substituent electron-withdrawing/donating effects. The nitro group in the target compound may further reduce this gap, enhancing reactivity .

- Hyperpolarizability : Compound 4l showed the highest value (8583.80 Hartrees) due to extended π-conjugation across thiophene, pyrazine, and aryl rings. The target’s direct aryl linkage may limit conjugation but compensate with nitro group polarization .

Pyrazin-2-amine Derivatives with Substituted Benzyl Groups

Compound : 5-Bromo-N-[3-(trifluoromethyl)benzyl]pyrazin-2-amine (BPA, )

- Key Differences: Substituent: BPA has a trifluoromethylbenzyl group instead of the nitro-methoxyphenyl group.

- Applications : BPA was investigated for anticancer activity, suggesting the target compound’s nitro group could be explored for similar or divergent biological effects .

Thieno[2,3-b]pyrazin-3-amine Derivatives ()

Compounds: 6-Chloro-2-alkoxythieno[2,3-b]pyrazin-3-amine derivatives (5a–5d)

- Key Differences: Core Structure: Fused thienopyrazine rings vs. the simpler pyrazine ring in the target compound. Substituents: Alkoxy groups (e.g., methoxy, ethoxy) at the 2-position, contrasting with the nitro-methoxy combination in the target.

- Synthesis: Prepared via alkoxylation of dichlorothienopyrazine intermediates, highlighting the versatility of pyrazine cores in modular synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.